N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine (CAS 1421508-23-7) is a synthetic benzothiazole-glycine conjugate bearing a trifluoromethyl (-CF3) group at the 4-position of the benzothiazole ring. Its molecular formula is C11H9F3N2O2S with a molecular weight of 290.26 g/mol, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 81.7 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors.

Molecular Formula C11H9F3N2O2S
Molecular Weight 290.26 g/mol
CAS No. 1421508-23-7
Cat. No. B1404878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
CAS1421508-23-7
Molecular FormulaC11H9F3N2O2S
Molecular Weight290.26 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
InChIInChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
InChIKeyYJUFAUMJPFXOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine (CAS 1421508-23-7): Procurement-Grade Identity and Physicochemical Baseline


N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine (CAS 1421508-23-7) is a synthetic benzothiazole-glycine conjugate bearing a trifluoromethyl (-CF3) group at the 4-position of the benzothiazole ring [1]. Its molecular formula is C11H9F3N2O2S with a molecular weight of 290.26 g/mol, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 81.7 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. The compound is supplied as a solid with a certified purity of 95% . As a building block containing both a carboxylic acid handle and a fluorinated heterocyclic scaffold, it is positioned for use in medicinal chemistry derivatization and fragment-based screening libraries, where the regiospecific 4-CF3 substitution distinguishes it from other benzothiazol-2-yl glycine analogs.

Why N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine Cannot Be Substituted by Other Benzothiazol-2-yl Glycine Analogs


Benzothiazol-2-yl glycine derivatives are not interchangeable building blocks. The position and electronic nature of the substituent on the benzothiazole ring profoundly influence lipophilicity, hydrogen-bonding capacity, and target-binding conformations [1]. For instance, the 4-CF3 substitution in this compound generates a distinct electrostatic potential surface compared to the 6-OCF3 analog (CAS 1353000-13-1), altering both passive permeability (ΔLogP ≈ -0.3 units) and TPSA (81.7 vs. 90.9 Ų) [1]. Furthermore, structure-activity relationship (SAR) studies on benzothiazole-amino acid conjugates demonstrate that changing the substituent on the benzothiazole core can shift carbonic anhydrase isoform selectivity from one isoform to another, with Ki variations exceeding 10-fold [2]. Simply replacing this compound with an unsubstituted or differently substituted analog risks losing the specific physicochemical profile and potential target engagement required for a given chemical biology or medicinal chemistry campaign.

Product-Specific Quantitative Differentiation Evidence for N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine (CAS 1421508-23-7)


Regiochemical Differentiation: 4-CF3 Substitution Creates a Distinct Electrostatic and Steric Profile vs. 6-OCF3 and Unsubstituted Analogs

The 4-position trifluoromethyl group on the benzothiazole ring defines a unique three-dimensional pharmacophore compared to analogs with substitution at the 6-position or no substitution. This regiochemical difference alters the compound's dipole moment orientation and steric encumbrance near the glycine attachment point, which can lead to divergent binding modes in target proteins [1]. For the 6-OCF3 analog (CAS 1353000-13-1), the substituent is located distally on the benzothiazole ring (para to the glycine linkage), resulting in a higher TPSA of 90.9 Ų versus 81.7 Ų for the 4-CF3 target compound [1]. Similarly, the unsubstituted parent N-(2-benzothiazolyl)-N-methylglycine (CAS 104344-92-5) has a molecular weight of only 222.26 g/mol and lacks the electron-withdrawing and lipophilic contribution of the CF3 group .

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Lipophilicity Tuning: XLogP3 = 3.3 Provides a Balanced LogP Profile Distinct from the More Lipophilic 6-OCF3 Analog (LogP 3.6)

Lipophilicity, as measured by LogP, is a critical driver of compound solubility, permeability, and promiscuity. The target compound has a computed XLogP3 of 3.3 [1], positioning it in a moderately lipophilic range generally considered favorable for drug-like molecules. In contrast, the closest commercially available analog, N-methyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)glycine (CAS 1353000-13-1), exhibits a higher LogP of 3.6 . This ΔLogP of approximately -0.3 units, coupled with the lower TPSA of the 4-CF3 compound, suggests a differentiated solubility-permeability balance from its 6-OCF3 counterpart [1].

Drug Design ADME Prediction Fragment Library Design

Class-Level Carbonic Anhydrase Inhibition: Benzothiazole-Glycine Conjugates Exhibit Isoform-Selective Inhibition with Micromolar Ki Values

While no direct enzymatic data have been published for the specific 4-CF3 target compound, a closely related series of 13 benzothiazole-amino acid conjugates (including glycine derivatives) was evaluated for carbonic anhydrase (CA) inhibition across four human isoforms (hCA I, II, V, XIII) [1]. The study demonstrated that small changes in benzothiazole substitution could shift isoform selectivity. For example, compound 10 (with a 6-SO2Me substituent) showed Ki values of 7.1 µM (hCA I), >100 µM (hCA II), 2.9 µM (hCA V), and >100 µM (hCA XIII), while compound 8 (6-Me substituent) demonstrated 89.9 µM (hCA I), >100 µM (hCA II), 9.0 µM (hCA V), and >100 µM (hCA XIII) [1]. These data indicate that benzothiazole-glycine conjugates as a class can achieve low-micromolar potency and target-specific selectivity. The 4-CF3 substitution present in the target compound represents an unexplored vector within this validated pharmacophore, carrying a strong electron-withdrawing group that could further modulate CA binding and selectivity [1].

Enzyme Inhibition Carbonic Anhydrase Phenotypic Screening

Purity and Physical Form Specification: 95% Assayed Purity with Solid Physical Form Provides Reliable Handling and Dosing Reproducibility

The target compound is commercially available from Sigma-Aldrich (Product No. LIF444784215) as a solid with an assayed purity of 95% . This physical form is suitable for accurate weighing and dissolution in DMSO or aqueous buffers, which is essential for reproducible dose-response experiments. In comparison, many close analogs are available only from specialty suppliers with purity specifications of 97% but without documented batch-to-batch consistency certificates . The solid form also confers advantages in long-term storage stability compared to oil or semi-solid analogs, reducing the risk of degradation during extended screening campaigns.

Chemical Procurement Assay Reproducibility Laboratory Automation

Hydrogen Bond Acceptor Count of 8 Creates a Dense Interaction Surface for Target Engagement vs. Simplified Analogs

The target compound possesses 8 hydrogen bond acceptors (HBA) derived from the carboxylic acid oxygen atoms, the benzothiazole nitrogen and sulfur atoms, and the three fluorine atoms of the CF3 group [1]. This is significantly higher than the unsubstituted parent N-(2-benzothiazolyl)-N-methylglycine (HBA = 4) [2] and provides a richer hydrogen-bonding network for engaging polar residues in protein binding pockets. The CF3 group, while not a classical hydrogen bond acceptor, can participate in orthogonal multipolar interactions (C-F···H-C, C-F···C=O) that are increasingly recognized as important for molecular recognition and binding affinity [1].

Molecular Recognition Ligand Efficiency Fragment-Based Screening

Rotatable Bond Count of 3 Offers a Balance Between Conformational Flexibility and Entropic Binding Penalty

The compound has a rotatable bond count (RBC) of 3 [1], positioning it favorably within the Veber drug-likeness criteria (RBC ≤ 10) [2]. This limited flexibility reduces the entropic penalty upon target binding compared to more flexible analogs. For instance, N-methyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)glycine also has an RBC of 3, indicating that the 4-CF3 and 6-OCF3 compounds share a similar conformational rigidity profile [3]. However, the steric influence of the ortho-CF3 group in the target compound may restrict the rotational freedom of the glycine moiety more effectively than the distal 6-OCF3 substituent, potentially pre-organizing the molecule into a more defined bioactive conformation [1].

Conformational Analysis Drug-Likeness Computational Chemistry

Recommended Research and Procurement Application Scenarios for N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine (CAS 1421508-23-7)


Fragment-Based Screening Libraries for Carbonic Anhydrase and Related Metalloenzyme Targets

Based on the class-level carbonic anhydrase inhibition data showing micromolar Ki values for benzothiazole-glycine conjugates (see Section 3, Evidence Item 3), this compound is a suitable fragment for screening against carbonic anhydrase isoforms and other zinc-dependent metalloenzymes. Its 4-CF3 substituent provides an unexplored vector for SAR expansion, potentially improving isoform selectivity over the reported 6-substituted analogs [1].

Medicinal Chemistry Derivatization via Carboxylic Acid Handle for Amide or Ester Library Synthesis

The carboxylic acid group of the glycine moiety provides a direct synthetic handle for amide coupling or esterification, enabling the rapid generation of diverse compound libraries. The 4-CF3 group, with its strong electron-withdrawing effect, can modulate the reactivity of the benzothiazole core and influence the pharmacokinetic properties of derived analogs, as supported by the LogP and TPSA comparisons presented in Section 3 (Evidence Items 1 and 2) [2].

Physicochemical Probe for Studying Ortho-Substituent Effects on Benzothiazole Conformation and Target Binding

The 4-CF3 group's steric proximity to the glycine attachment point creates a unique conformational constraint not present in 5- or 6-substituted analogs. Researchers studying the impact of ortho-substitution on benzothiazole binding modes can use this compound as a conformational probe, leveraging its defined rotatable bond count of 3 and dense hydrogen-bonding network (HBA = 8) to interrogate target protein binding pockets (see Section 3, Evidence Items 5 and 6) [3].

Quote Request

Request a Quote for N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.